1-(4-Aminophenyl)cyclopropanecarbonitrile
Overview
Description
The compound 1-(4-Aminophenyl)cyclopropanecarbonitrile is a chemical intermediate that has been studied in various contexts due to its potential applications in organic synthesis and medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs, such as amino-substituted cyclopropanes and phenyl groups, have been synthesized and analyzed for their chemical properties and potential applications .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from commercially available precursors. For instance, 3-(4-aminophenyl) cyclopropane-1,1,2,2-tetracarbonitrile, a compound with a similar structure, was synthesized from 4-nitrobenzaldehyde through a three-step process with an overall yield of 65.25% . The synthesis of 1-amino-5-phenyl-2,6,6-tricyano-3-cyclopropyl-1,3-cyclohexadiene was achieved by reacting benzylidenemalononitrile with (1-cyclopropylethylidene)malononitrile . These methods demonstrate the feasibility of synthesizing complex cyclopropane derivatives with amino and phenyl functionalities.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is often characterized using techniques such as X-ray crystallography, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. For example, the structure of 1-amino-5-phenyl-2,6,6-tricyano-3-cyclopropyl-1,3-cyclohexadiene was confirmed by X-ray structural data, revealing steric effects that influence bond lengths within the molecule . Similarly, the crystal structure of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile provided insights into the arrangement of substituents around the benzene rings .
Chemical Reactions Analysis
Cyclopropane derivatives can undergo various chemical reactions, including ring-opening and transformation into other structures. The reaction of 1-amino-2,3-diphenylcyclopropenium ions with 1,3-diketones resulted in the regioselective ring-opening to afford 2,4-cyclopentadien-1-ols . Additionally, the weakest bond in the cyclohexadiene ring of 1-amino-5-phenyl-2,6,6-tricyano-3-cyclopropyl-1,3-cyclohexadiene ruptures upon energy deposition, leading to the formation of a substituted dihydropyridine .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The presence of amino and cyano groups can affect the compound's basicity, polarity, and reactivity. For instance, the amino group's basicity and the bulkiness of substituents were discussed in the context of the reactivity of cyclopropene intermediates . The crystal structure analysis of related compounds provides information on molecular conformations and intermolecular interactions, such as hydrogen bonding, which can impact the compound's solubility and stability .
Scientific Research Applications
Synthesis of Novel Compounds
- Hou et al. (2016) described the synthesis of 3-(4-aminophenyl) cyclopropane-1, 1, 2, 2-tetracarbonitrile as an important intermediate for synthesizing NVP-BEZ-235 derivatives, an approach that contributes to the development of new pharmaceutical compounds Hou et al..
Conformational Restriction in Biologically Active Compounds
- Kazuta et al. (2002) utilized cyclopropane derivatives, such as 2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes, to restrict the conformation of biologically active compounds, which can enhance activity and aid in investigating bioactive conformations Kazuta et al..
Synthesis of Labelled Compounds for Research
- Silverman and Hoffman (1981) synthesized N-[1-2H]- and N-[1-3H]-Cyclopropylbenzylamine from cyclopropanecarbonitrile, demonstrating a method for preparing labeled compounds for further scientific research Silverman & Hoffman.
Photochemical Reactions
- Guizzardi et al. (2003) investigated the photochemical reactions of N,N-dimethyl-4-chloroaniline with dienes, leading to the formation of 4-aminophenyl cation, highlighting the potential for novel synthetic paths in organic chemistry Guizzardi et al..
Antiproliferative Activity
- Lu et al. (2021) synthesized a compound with 1-(4-methoxyphenyl)cyclopropane-1-carboxamide structure showing significant inhibitory activity against cancer cell lines, illustrating the potential of cyclopropane derivatives in cancer research Lu et al..
Safety And Hazards
properties
IUPAC Name |
1-(4-aminophenyl)cyclopropane-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-7-10(5-6-10)8-1-3-9(12)4-2-8/h1-4H,5-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMAWZMLYUMWKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)cyclopropanecarbonitrile | |
CAS RN |
108858-86-2 | |
Record name | 1-(4-Aminophenyl)cyclopropanecarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.